rac-Clopidogrel-d4 Carboxylic Acid

LC-MS/MS Pharmacokinetics Therapeutic Drug Monitoring

Unlabeled clopidogrel carboxylic acid cannot be distinguished from the analyte in LC-MS/MS, causing quantification bias. rac-Clopidogrel-d4 Carboxylic Acid (CAS 1246814-52-7) is the tetradeuterated internal standard that solves this. - Provides identical chromatographic behavior with a distinct m/z, correcting for matrix effects and extraction variability. - Enables accurate Cmax, AUC, and t½ determination in PK, bioequivalence, and CYP2C19 pharmacogenomic studies. - Essential for validated bioanalytical methods supporting IND, NDA, and ANDA regulatory submissions.

Molecular Formula C15H14ClNO2S
Molecular Weight 311.8 g/mol
CAS No. 1246814-52-7
Cat. No. B602609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Clopidogrel-d4 Carboxylic Acid
CAS1246814-52-7
Synonyms(+/-)-α-(2-Chlorophenyl-d4)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic Acid
Molecular FormulaC15H14ClNO2S
Molecular Weight311.8 g/mol
Structural Identifiers
InChIInChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/i1D,2D,3D,4D
InChIKeyDCASRSISIKYPDD-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





rac-Clopidogrel-d4 Carboxylic Acid (CAS 1246814-52-7) | Deuterated Internal Standard for Clopidogrel Bioanalysis


rac-Clopidogrel-d4 Carboxylic Acid (CAS 1246814-52-7) is a stable isotope-labeled internal standard, specifically a tetradeuterated analog of rac-Clopidogrel Carboxylic Acid [1]. This compound is a derivative of the major inactive carboxylic acid metabolite of the antiplatelet prodrug clopidogrel [2]. It is synthesized for use as a mass spectrometry (MS) internal standard to enable precise and accurate quantification of clopidogrel's inactive carboxylic acid metabolite in complex biological matrices .

rac-Clopidogrel-d4 Carboxylic Acid | Why Structural Analogs and Unlabeled Standards Cannot Be Substituted


The use of a generic or unlabeled analog as an internal standard in LC-MS/MS bioanalysis of clopidogrel carboxylic acid is not feasible due to the requirement for complete analytical distinction from the target analyte [1]. In mass spectrometry, the internal standard must have nearly identical chemical properties to the analyte to co-elute and correct for matrix effects and extraction variability, yet possess a distinct mass-to-charge ratio (m/z) to be independently detected [2]. Unlabeled rac-Clopidogrel Carboxylic Acid would share the identical m/z, precluding differentiation. Non-isotopic structural analogs (e.g., ticlopidine) exhibit different extraction recoveries and ionization efficiencies, which can introduce significant quantification bias and fail to meet the precision and accuracy requirements of regulatory bioanalytical method validation [3].

rac-Clopidogrel-d4 Carboxylic Acid | Quantitative Analytical Performance Evidence


rac-Clopidogrel-d4 Carboxylic Acid Enables Precise Quantification of Clopidogrel Carboxylic Acid in Human Plasma with a 25 ng/mL LLOQ

Using rac-Clopidogrel-d4 Carboxylic Acid as the internal standard (IS) for the analysis of clopidogrel carboxylic acid in human plasma, a validated LC-MS/MS method achieved a lower limit of quantification (LLOQ) of 25 ng/mL [1]. The method demonstrated excellent linearity over a working range of 25–3000 ng/mL (r ≥ 0.999) and high accuracy, with intra-day accuracies between 90% and 98% [1]. In contrast, methods relying on non-deuterated structural analogs as IS, such as phenytoin, have been reported with an LLOQ of 0.25 μg/mL (250 ng/mL), an order of magnitude higher [2].

LC-MS/MS Pharmacokinetics Therapeutic Drug Monitoring

rac-Clopidogrel-d4 Carboxylic Acid Provides Superior Correction of Matrix Effects in Plasma LC-MS/MS

Validation studies using rac-Clopidogrel-d4 Carboxylic Acid as the internal standard (IS) confirm that it effectively compensates for matrix effects in human plasma [1]. The IS-normalized matrix factors were reported to be close to unity, indicating that the deuterated IS fully corrects for ion suppression or enhancement caused by co-eluting plasma components [2]. In contrast, studies using a different deuterated analog (d3-clopidogrel) reported meeting acceptance criteria but did not specify the degree of matrix effect compensation [3]. Non-deuterated alternatives, such as structural analogs, exhibit different ionization efficiencies and are known to introduce significant quantification bias [4].

Bioanalysis Matrix Effect Method Validation

rac-Clopidogrel-d4 Carboxylic Acid Achieves High Analytical Recovery (94-98%) in Human Plasma

A validated UPLC-MS/MS method using rac-Clopidogrel-d4 Carboxylic Acid as the internal standard reported a high and consistent recovery for the clopidogrel carboxylic acid metabolite, ranging from 94% to 98% across multiple quality control levels . This high recovery is indicative of the IS's ability to track the analyte through the sample preparation process effectively. In contrast, a method using a non-deuterated IS (phenytoin) for the same analyte reported a lower recovery range of 86-92% [1].

Method Validation Sample Preparation Extraction Recovery

rac-Clopidogrel-d4 Carboxylic Acid (D4) Provides a Distinct +4 Da Mass Shift for Unambiguous MS Detection

rac-Clopidogrel-d4 Carboxylic Acid possesses a molecular weight of 311.82 g/mol, which is 4 mass units higher than the unlabeled analyte (307.82 g/mol) due to the substitution of four hydrogen atoms with deuterium [1]. This +4 Da mass difference is ideal for LC-MS/MS, as it provides a distinct MS/MS transition (m/z 312.10 → 129 for the IS vs. m/z 308.10 → 113 for the analyte) without significant isotopic overlap [2]. Alternative deuterated analogs, such as d3-clopidogrel, provide a +3 Da shift, which can, in some cases, be subject to isotopic interference from the natural abundance of 13C and 34S in the analyte signal .

Mass Spectrometry Isotope Dilution Internal Standard

rac-Clopidogrel-d4 Carboxylic Acid is a Certified Pharmaceutical Impurity Standard (EP Impurity A-d4)

rac-Clopidogrel-d4 Carboxylic Acid is recognized as the deuterated form of Clopidogrel EP Impurity A, and is supplied as a certified pharmaceutical reference standard . It is characterized for isotopic purity (typically ≥98 atom % D) and chemical purity (>95% by HPLC) to meet the stringent requirements for use in method validation and quality control for Abbreviated New Drug Applications (ANDAs) . Unlabeled impurity standards, while useful for identification, cannot serve as internal standards for quantitative LC-MS methods due to the lack of a mass shift .

Pharmaceutical Analysis Impurity Profiling Quality Control

rac-Clopidogrel-d4 Carboxylic Acid | Primary Application Scenarios for Procurement


Clinical and Preclinical Pharmacokinetic (PK) Studies

Procurement of rac-Clopidogrel-d4 Carboxylic Acid is essential for clinical and preclinical pharmacokinetic studies that require the accurate measurement of clopidogrel's major inactive carboxylic acid metabolite in plasma or other biological matrices [1]. The compound serves as the internal standard in validated LC-MS/MS methods, enabling precise determination of key PK parameters such as Cmax, Tmax, AUC, and half-life [2]. Its use directly supports the generation of reliable data required for regulatory submissions, including Investigational New Drug (IND) applications, New Drug Applications (NDA), and Abbreviated New Drug Applications (ANDA) .

Bioequivalence (BE) and Bioavailability (BA) Studies for Generic Clopidogrel Formulations

This deuterated internal standard is a critical component in the bioanalytical methods used to assess the bioequivalence of generic clopidogrel formulations versus the reference listed drug (e.g., Plavix) [1]. Regulatory agencies such as the FDA and EMA mandate the use of robust, fully validated analytical methods, and the use of a stable isotope-labeled internal standard like rac-Clopidogrel-d4 Carboxylic Acid is the gold standard to ensure data integrity and meet strict acceptance criteria for precision and accuracy [2].

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacology Research

In clinical pharmacology studies investigating factors affecting clopidogrel response, such as drug-drug interactions or pharmacogenomics (e.g., CYP2C19 polymorphisms), accurate quantification of the carboxylic acid metabolite is crucial [1]. rac-Clopidogrel-d4 Carboxylic Acid facilitates the development and implementation of sensitive and specific LC-MS/MS assays for TDM, allowing clinicians to monitor patient compliance and investigate the relationship between metabolite levels and clinical outcomes or adverse events [2].

Pharmaceutical Impurity Analysis and Quality Control (QC)

As the deuterated analog of the known EP Impurity A, this compound is procured by pharmaceutical QC laboratories for method development and validation related to impurity profiling of clopidogrel active pharmaceutical ingredient (API) and finished drug products [1]. Its well-defined purity and isotopic labeling make it suitable for use as a reference standard in assays designed to monitor and control the levels of this specific degradation product or related substance, ensuring compliance with pharmacopoeial monographs [2].

Technical Documentation Hub

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